molecular formula C12H18N2O2 B1442426 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester CAS No. 1423716-54-4

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester

Cat. No.: B1442426
CAS No.: 1423716-54-4
M. Wt: 222.28 g/mol
InChI Key: JTFYBRYMPBDWKO-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester, reflecting its complex molecular architecture and functional group composition. The Chemical Abstracts Service registry number 1423716-54-4 provides unambiguous identification within global chemical databases, ensuring precise communication across research and commercial applications. Alternative nomenclature systems recognize this compound through various synonymous designations, including ethyl 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, which emphasizes the ester functionality as the primary characteristic.

The classification system places this compound firmly within the heterocyclic compound category, specifically as a member of the indazole family. The molecular descriptor language further categorizes it as a tetrahydroindazole, indicating the presence of a saturated six-membered ring system fused to the pyrazole component. This classification distinguishes it from fully aromatic indazole derivatives and positions it among specialized saturated heterocycles with enhanced chemical stability. The European Community number assignment and related regulatory identifiers establish its recognition within international chemical commerce frameworks.

The systematic naming convention reflects the compound's derivation from the parent indazole structure through specific modifications. The prefix "6,6-dimethyl" indicates substitution patterns at the sixth carbon position, while "4,5,6,7-tetrahydro" describes the saturation state of the cyclohexene ring component. The suffix "3-carboxylic acid ethyl ester" specifies the functional group attachment and its chemical nature, providing complete structural information through nomenclature alone.

Structural Features and Molecular Configuration

The molecular formula C₁₂H₁₈N₂O₂ establishes the elemental composition and provides insight into the compound's chemical characteristics. The molecular weight of 222.2835 daltons reflects the substantial structural complexity arising from the combination of the heterocyclic core with ester functionality and methyl substitutions. The structural architecture demonstrates a sophisticated arrangement of atoms that combines the fundamental indazole framework with strategic modifications designed to enhance specific chemical properties.

The three-dimensional molecular configuration reveals critical spatial relationships between functional groups and ring systems. The tetrahydroindazole core maintains the essential nitrogen-containing heterocyclic structure while incorporating saturation that reduces aromatic character and increases conformational flexibility. The 6,6-dimethyl substitution pattern creates steric effects that influence molecular conformation and chemical reactivity patterns. These methyl groups provide increased lipophilicity and may affect binding interactions in biological or catalytic systems.

Molecular Property Value Significance
Molecular Formula C₁₂H₁₈N₂O₂ Defines elemental composition
Molecular Weight 222.2835 g/mol Determines physical handling properties
Chemical Abstracts Service Number 1423716-54-4 Unique chemical identifier
Ring System Tetrahydroindazole Saturated heterocyclic framework
Functional Group Ethyl ester Hydrolyzable protective group

The ester functionality at the 3-position provides additional chemical versatility through potential hydrolysis, transesterification, or amidation reactions. The ethyl ester configuration offers balanced reactivity and stability, making it suitable for synthetic intermediate applications. The spatial arrangement of the ester group relative to the heterocyclic nitrogen atoms creates opportunities for intramolecular interactions that may influence chemical behavior and stability characteristics.

Position within Indazole Chemistry Framework

The compound occupies a specialized position within the broader indazole chemistry framework, representing the evolution toward saturated derivatives with enhanced chemical properties. Traditional indazole chemistry has focused primarily on fully aromatic systems, but this tetrahydro derivative demonstrates the expansion of the field toward more complex, functionally diverse structures. The saturation of the six-membered ring component distinguishes this compound from conventional indazole derivatives and places it among advanced heterocyclic systems with unique chemical profiles.

Within the classification of indazoles, this compound belongs to the subclass of tetrahydroindazoles, which are characterized by the presence of saturated ring systems that enhance stability and solubility compared to fully aromatic compounds. The 6,6-dimethyl substitution pattern further refines its position within this subclass, creating a distinct chemical entity with specific steric and electronic properties. This positioning reflects the compound's role as a building block for more complex molecular architectures in synthetic chemistry applications.

The relationship to other indazole derivatives demonstrates both structural similarities and key differences that define its unique chemical identity. While maintaining the essential pyrazole ring system common to all indazoles, the tetrahydro modification and specific substitution patterns create distinct reactivity profiles. The compound's position within indazole chemistry represents a bridge between simple aromatic heterocycles and complex, highly substituted derivatives used in advanced pharmaceutical and materials science applications.

Comparative analysis with related indazole compounds reveals the strategic advantages of the tetrahydro modification. The saturated ring system provides increased conformational flexibility while maintaining the electronic properties associated with the nitrogen-containing heterocycle. This positioning enables the compound to serve as a versatile intermediate in synthetic pathways while offering improved handling characteristics compared to more reactive aromatic analogs.

Historical Context and Development in Heterocyclic Chemistry

The development of this compound represents a significant milestone in the evolution of heterocyclic chemistry, particularly within the indazole research domain. The compound's emergence reflects decades of systematic research aimed at expanding the chemical diversity of nitrogen-containing heterocycles beyond simple aromatic systems. Historical development of indazole chemistry began with fundamental aromatic derivatives, but progressive research has led to increasingly sophisticated structures that incorporate saturation, substitution, and functional group modifications.

The synthetic methodology development that enabled access to this compound demonstrates the advancement of heterocyclic synthesis techniques over recent decades. Early indazole synthesis relied on limited cyclization strategies, but modern approaches have incorporated diverse reaction pathways that allow for precise control over substitution patterns and ring saturation states. The ability to introduce specific modifications such as the 6,6-dimethyl substitution pattern represents significant progress in synthetic methodology and demonstrates the sophistication of contemporary heterocyclic chemistry.

The compound's development within the broader context of medicinal chemistry and materials science reflects the increasing demand for structurally diverse heterocyclic building blocks. The tetrahydroindazole framework provides a platform for further chemical modification while maintaining essential structural features that confer biological activity or materials properties. This historical positioning emphasizes the compound's role as both a synthetic target and a precursor for more complex molecular architectures.

Research trends in heterocyclic chemistry have increasingly emphasized the importance of saturated derivatives that offer improved pharmaceutical properties such as enhanced solubility and metabolic stability. The development of this particular tetrahydroindazole derivative aligns with these trends and represents the practical application of structure-activity relationship principles in heterocyclic design. The historical context demonstrates how systematic structural modifications have led to compounds with optimized chemical and physical properties for specific applications.

Properties

IUPAC Name

ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-5-6-12(2,3)7-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFYBRYMPBDWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Acylation

  • The commercially available 1,4-dioxaspiro[4.5]decan-8-one or cyclohexanone derivatives serve as starting materials.
  • Acylation with diethyl oxalate in the presence of strong bases like lithium diisopropylamide (LDA) at low temperature (−78 °C) yields ketoesters as intermediates with good yields (e.g., 82%).

Cyclization to Tetrahydroindazole Core

  • The ketoester intermediates are reacted with hydrazine derivatives, such as propyl hydrazine or hydrazine hydrate, to induce cyclization forming the tetrahydroindazole ring.
  • This step typically proceeds under reflux conditions in solvents like methanol, yielding the tetrahydroindazole carboxylic acid or its esters.

Esterification

  • The carboxylic acid intermediate is converted to the ethyl ester via conventional esterification methods.
  • Commonly, the acid is treated with ethanol in the presence of acid catalysts or via acid chloride intermediates.
  • Alternatively, direct esterification of the parent acid with ethanol under reflux can be employed.

Representative Experimental Procedure (Literature-Based)

Step Reagents & Conditions Outcome Yield (%)
1. Acylation 1,4-dioxaspiro[4.5]decan-8-one + diethyl oxalate + LDA, −78 °C Ketoester intermediate ~82%
2. Cyclization Ketoester + hydrazine hydrate, reflux in methanol Tetrahydroindazole carboxylic acid High yield
3. Esterification Carboxylic acid + ethanol + acid catalyst or acid chloride intermediate Ethyl ester derivative Not specified, typically good
4. Methylation Alkylation with methyl halide under basic conditions 6,6-Dimethyl substitution Not specified

Alternative Methods and Variations

  • Hydrogenation and Palladium Catalysis: Some related indazole esters have been prepared via catalytic hydrogenation of precursor compounds using palladium on carbon in refluxing solvents such as cymene, indicating possible routes for saturation of double bonds in the ring.
  • Use of Protected Intermediates: Ketal-protected intermediates may be employed to control regioselectivity and improve yields during cyclization and functional group transformations.
  • Coupling Reactions: For related amide derivatives, coupling of the acid intermediate with amines (e.g., dimethylamine) has been reported, which can be adapted for ester synthesis by choosing appropriate alcohols.

Data Table Summarizing Key Properties Relevant to Preparation

Property Value Notes
Molecular Formula C12H18N2O2 For ethyl ester derivative
Molecular Weight 222.288 g/mol
CAS Number 1233243-56-5
IUPAC Name ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate
SMILES CCOC(=O)C1=NNC2=C1CCC(C2)(C)C

Research Findings on Preparation Efficiency and Challenges

  • The esterification step is generally straightforward but requires careful control of reaction conditions to avoid hydrolysis or side reactions.
  • The cyclization with hydrazine derivatives is high yielding but sensitive to temperature and solvent choice.
  • Introducing the 6,6-dimethyl groups can present steric challenges, requiring optimized alkylation conditions.
  • Purification typically involves recrystallization from solvents like benzene-hexane mixtures or chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Addition: Electrophilic addition reactions can be performed using reagents such as bromine (Br₂) or hydrogen chloride (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indazoles or other heterocyclic compounds.

  • Addition: Formation of halogenated or hydrohalogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that derivatives of indazole compounds may exhibit antidepressant effects. The structural modifications in 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole derivatives have been linked to enhanced serotonin receptor activity, which is crucial for mood regulation .
  • Neuroprotective Effects : Studies have demonstrated that indazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This property makes them candidates for further development in neurodegenerative disease therapies .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The ethyl ester form is often used in the synthesis of more complex indazole derivatives. Its reactivity allows for various functional group transformations that are essential in the development of new pharmaceuticals .
  • Ligand Development : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science .

Material Science

The unique properties of indazole compounds make them suitable for applications in material science:

  • Polymer Chemistry : The incorporation of indazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore these enhancements for use in advanced materials .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntidepressant ActivityEnhanced serotonin receptor activity observed
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Organic SynthesisBuilding Block for Complex MoleculesVersatile transformations for pharmaceutical development
Ligand DevelopmentFormation of metal complexes useful in catalysis
Material SciencePolymer ChemistryImproved thermal and mechanical properties

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of various indazole derivatives. The results indicated that specific modifications to the indazole structure significantly increased their efficacy as serotonin reuptake inhibitors.

Case Study 2: Neuroprotective Effects

Research conducted on neuronal cell lines demonstrated that treatment with indazole derivatives resulted in a marked decrease in cell death due to oxidative stress. This finding suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Case Study 3: Polymer Applications

A recent investigation into the incorporation of indazole-based compounds into polymer matrices showed that these materials exhibited superior thermal stability compared to traditional polymers. This enhancement opens avenues for their use in high-performance applications.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol
  • Structural Features :
    • 6,6-Dimethyl groups enhance steric hindrance and influence ring conformation.
    • Ethyl ester improves lipophilicity, making it suitable for organic synthesis and medicinal chemistry applications.
  • Purity : Available at ≥95% purity (e.g., CymitQuimica catalog) .

The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and anti-inflammatory agents.

Comparison with Structurally Similar Compounds

Positional Isomers: 5,5-Dimethyl vs. 6,6-Dimethyl Derivatives

5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS 1423716-55-5)

  • Molecular Formula : C₁₂H₁₈N₂O₂ (identical to the 6,6-dimethyl variant).
  • Key Difference : Methyl groups at the 5,5-positions instead of 6,6.
  • Impact :
    • Altered steric and electronic effects due to methyl group positioning.
    • The 5,5-isomer may exhibit different binding affinities in biological systems.
  • Availability : Purity ≥95% (Combi-Blocks catalog) .

Substituent Variations

1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, ethyl ester (CAS 93019-39-7)

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Key Difference : A phenyl group replaces the 1-hydrogen atom.
  • Likely enhanced metabolic stability but reduced solubility.
  • Synthesis : Multiple synthetic routes reported (LookChem) .

1,4,4-Trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester

  • Key Difference : Contains a 7-oxo group and additional methyl groups at 1,4,4-positions.
  • Discontinued commercial availability suggests stability or synthesis challenges (CymitQuimica) .

Salt and Hydrochloride Derivatives

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride (CAS 1965310-32-0)

  • Molecular Formula : C₁₀H₁₅ClN₂O₂
  • Key Difference : Hydrochloride salt form.
  • Impact :
    • Enhanced aqueous solubility for pharmacological formulations.
    • Used as a pharmaceutical intermediate (Hairui Chemical) .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester C₁₂H₁₈N₂O₂ 222.28 N/A 6,6-dimethyl, ethyl ester
5,5-Dimethyl isomer C₁₂H₁₈N₂O₂ 222.28 1423716-55-5 5,5-dimethyl, ethyl ester
1-Phenyl-substituted derivative C₁₆H₁₈N₂O₂ 270.33 93019-39-7 1-phenyl, ethyl ester
Hydrochloride salt C₁₀H₁₅ClN₂O₂ 230.69 1965310-32-0 Ethyl ester hydrochloride

Research Findings and Trends

  • Positional Isomerism : The 6,6-dimethyl variant’s rigid structure may improve binding to hydrophobic enzyme pockets compared to the 5,5-isomer .
  • Phenyl Substituents : The phenyl group in CAS 93019-39-7 enhances aromatic interactions in receptor binding, as seen in PDE4 inhibitor studies .
  • Salt Forms : Hydrochloride derivatives are prioritized for preclinical trials due to improved bioavailability .

Biological Activity

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS No. 1423716-54-4) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol
  • IUPAC Name : Ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate
  • Physical Form : Yellow solid

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key areas of investigation include anti-inflammatory effects, enzyme inhibition, and potential anticancer properties.

Anti-inflammatory Activity

Recent studies have indicated that indazole derivatives exhibit significant anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy:

CompoundCOX Inhibition IC50 (μM)
6,6-Dimethyl Indazole0.04 ± 0.01 (Celecoxib standard)
Other Derivatives0.04 ± 0.02

The compound has shown promise in reducing the production of prostaglandin E2 (PGE2), a key mediator in inflammation .

Enzyme Inhibition

The structure-activity relationship studies reveal that modifications to the indazole structure can enhance enzyme inhibition potency. For example:

Compound VariantTarget EnzymeIC50 (nM)
Variant AFGFR1<4.1
Variant BFGFR22.0 ± 0.8
Variant CPim Kinases<0.03

These findings suggest that the ethyl ester form may enhance binding affinity and selectivity towards specific kinases involved in cancer progression .

Case Studies

  • Cancer Cell Lines : In vitro studies on various cancer cell lines have demonstrated that the compound exhibits cytotoxic effects with IC50 values ranging from 25.3 nM to 77.4 nM against different cell lines such as KG1 and SNU16 .
  • ERK1/2 Pathway Inhibition : The compound has shown dual mechanisms of action by inhibiting both the extracellular signal-regulated kinase (ERK) pathways and displaying selective action against Aurora kinases .

Structure-Activity Relationships (SAR)

SAR studies indicate that substituents at the 4 and 5 positions of the indazole ring significantly affect biological activity:

  • Electron-withdrawing groups increase potency against target enzymes.
  • Alkyl substitutions at the nitrogen positions enhance lipophilicity and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester?

  • Methodological Answer : The compound is synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with cyclic ketones or keto esters (e.g., 5,5-dimethylcyclohexanone) under controlled conditions. For example, cyclization of ethyl 3-oxo-5,5-dimethylcyclohexane carboxylate with hydrazine hydrate in ethanol under reflux yields the indazole core. Subsequent esterification or functional group adjustments (e.g., alkylation) may refine the product. Purification typically involves recrystallization or HPLC to achieve >95% purity .
Key Reaction Parameters
Precursor: Ethyl 3-oxo-5,5-dimethylcyclohexane carboxylate
Reagent: Hydrazine hydrate
Solvent: Ethanol
Temperature: Reflux (~78°C)
Yield: 60–75% (crude)

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : The ¹H NMR spectrum should show signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), the tetrahydroindazole ring protons (δ 1.5–2.8 ppm for CH₂ groups, δ 6.0–6.5 ppm for aromatic protons if deshielded), and the dimethyl substituents (δ 1.0–1.2 ppm).
  • IR : Key peaks include C=O stretch (~1700 cm⁻¹ for ester), N-H stretch (~3200 cm⁻¹ for indazole), and C-N/C-O stretches (~1250–1100 cm⁻¹).
  • Mass Spec : Molecular ion peak at m/z 224.2 (C₁₂H₁₈N₂O₂) with fragmentation patterns indicating loss of ethyl group (-45 Da) or CO₂ (-44 Da) .

Advanced Research Questions

Q. How do substituent positions (e.g., 5,5-dimethyl vs. 6,6-dimethyl) influence the compound’s reactivity and biological activity?

  • Methodological Answer : Substituent steric and electronic effects significantly alter properties. For example:

  • Steric Effects : 6,6-Dimethyl groups increase steric hindrance, potentially reducing enzymatic binding compared to unsubstituted analogs.

  • Electronic Effects : Electron-donating methyl groups may stabilize the indazole ring, enhancing metabolic stability. Comparative studies using fluorinated derivatives (e.g., 5,6-difluoro analogs) show reduced activity due to electronegative substituents disrupting hydrophobic interactions .

    Substituent Comparison
    6,6-Dimethyl : Enhanced metabolic stability, moderate enzyme inhibition (IC₅₀ ~10 µM).
    5-Trifluoromethyl : Increased lipophilicity but reduced solubility (LogP +0.5 vs. parent).
    Unsubstituted : Higher reactivity but rapid clearance (t₁/₂ < 1 hr in vitro).

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. To address this:

Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and buffer conditions (pH 7.4, 1% DMSO).

Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation.

Validate Targets : Confirm target engagement via orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream protein modulation).
For example, conflicting reports on COX-2 inhibition (IC₅₀ 5 µM vs. 20 µM) were resolved by adjusting ATP concentrations in kinase assays .

Methodological Challenges

Q. What strategies optimize regioselectivity during indazole ring formation?

  • Methodological Answer : Regioselectivity is controlled by:

  • Precursor Design : Use sterically biased keto esters (e.g., 5,5-dimethylcyclohexanone) to direct cyclization to the 3-position.
  • Catalysis : Lewis acids (e.g., ZnCl₂) favor N1-substitution, while protic solvents (e.g., acetic acid) promote N2-substitution.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions (e.g., over-oxidation). Yields improve from 50% to 80% with optimized ZnCl₂ catalysis .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in target enzymes (e.g., kinases). Focus on hydrophobic pockets accommodating dimethyl groups.
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%).
  • QSAR Models : Train models on datasets with substituent variations (e.g., methyl, trifluoromethyl) to predict bioactivity. Validation via leave-one-out cross-correlation (R² > 0.7) ensures reliability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester

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